1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
The compound 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a versatile molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a pyridyl group and a dimethylamino group attached to a propenone backbone. This structure has been shown to participate in a range of chemical reactions and form complexes with other molecules, making it a valuable compound in the field of organic chemistry .
Synthesis Analysis
The synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its derivatives has been explored in several studies. For instance, a method for preparing 3-dimethylamino-1-heteroaryl-2-propen-1-ones involves the reaction of acetyl heteroarylcycles with N,N-dimethylformamide dimethylacetal, yielding high-purity compounds in good yields . Additionally, the synthesis of related compounds, such as pyridin-2(1H)-ones, has been achieved through the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide .
Molecular Structure Analysis
The molecular structure and properties of compounds related to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one have been investigated using various computational methods, including Density Functional Theory (DFT). These studies provide insights into the bond lengths, angles, dihedral angles, charges, polarizability, and dipole moments of the molecules. Additionally, vibrational spectroscopy techniques such as FT IR and NMR have been used to identify functional groups and study the molecular interactions within these compounds .
Chemical Reactions Analysis
The reactivity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has been studied in the context of its potential to form various novel compounds. For example, its behavior towards phosphorus reagents has been explored, leading to the synthesis of unique phosphonochromones, phosphonopyrones, and oxathiaphosphinines . The compound's ability to form intra- and intermolecular hydrogen bonds due to the electron-donating effects of the dimethylamino group has also been examined, revealing its potential to create H-bridged polymers .
Physical and Chemical Properties Analysis
The solubility of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in various solvents has been measured, showing that its solubility increases with temperature. The solubility data have been well-fitted with several models, including the modified Apelblat equation and the Jouyban–Acree model, which are important for understanding the compound's behavior in different solvent environments . Additionally, the basicity and antioxidant properties of related pyridinols have been studied, indicating that these compounds can be effective phenolic chain-breaking antioxidants .
Scientific Research Applications
Field: Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
- Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
- Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .
Field: Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
- Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
- Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .
Field: Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of pyridyl pyridones and oxydipyridines .
- Method : An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines is reported . This is done under simple transition-metal-free conditions .
- Results : The reaction provided a series of products in good to excellent yields . Their structures were confirmed by crystal diffraction analysis . The controlling effect of 6-position substituents on the highly selective synthesis of pyridone and oxydipyridine was studied .
Safety And Hazards
The compound is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of inhalation, skin contact, or eye contact, medical attention should be sought if symptoms occur .
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | |
CAS RN |
55314-16-4, 123367-26-0 | |
Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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